Oxolan-2-ylmethyl 3-chloropropanoate

Description

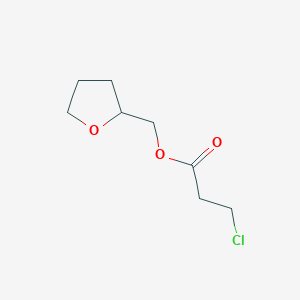

Oxolan-2-ylmethyl 3-chloropropanoate is an ester compound comprising a tetrahydrofuran-derived oxolan-2-ylmethyl group esterified with 3-chloropropanoic acid. Its molecular formula is C₈H₁₃ClO₃, with a molecular weight of 192.45 g/mol (calculated from constituent atoms). This compound is structurally characterized by a saturated ester linkage and a chlorine substituent on the propanoate chain.

Properties

CAS No. |

4647-34-1 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 3-chloropropanoate |

InChI |

InChI=1S/C8H13ClO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |

InChI Key |

GOKMPKJTXRTDFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

The most fundamental approach to synthesize oxolan-2-ylmethyl 3-chloropropanoate involves acid-catalyzed direct esterification of 3-chloropropanoic acid with oxolan-2-ylmethanol. This Fischer esterification proceeds through the following general protocol:

Reagents:

- 3-Chloropropanoic acid (1.0 eq)

- Oxolan-2-ylmethanol (1.2-1.5 eq)

- Concentrated sulfuric acid (0.05-0.1 eq) or p-toluenesulfonic acid (0.1 eq)

- Toluene (as azeotroping solvent)

Procedure:

1. In a round-bottomed flask equipped with a Dean-Stark apparatus, combine 3-chloropropanoic acid and oxolan-2-ylmethanol in toluene.

2. Add catalytic amount of acid catalyst.

3. Heat the mixture under reflux for 6-12 hours with continuous removal of water.

4. Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

5. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purify by vacuum distillation or column chromatography.

This method typically yields 65-75% of the desired product. The main advantages include cost-effectiveness and straightforward scale-up potential. However, the strong acidic conditions may cause side reactions with the oxolane ring, potentially leading to ring-opening byproducts.

Esterification Using Coupling Reagents

An alternative approach employs carbodiimide coupling reagents, which offers milder reaction conditions and potentially higher yields:

Reagents:

- 3-Chloropropanoic acid (1.0 eq)

- Oxolan-2-ylmethanol (1.0-1.1 eq)

- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

- 4-Dimethylaminopyridine (DMAP) (0.1 eq)

- Dichloromethane (solvent)

Procedure:

1. Dissolve 3-chloropropanoic acid, DMAP, and DCC or EDC in dichloromethane at 0°C.

2. Stir for 30 minutes to activate the acid.

3. Add oxolan-2-ylmethanol dropwise, then allow to warm to room temperature.

4. Stir for 4-6 hours until reaction completion (monitored by TLC).

5. Filter to remove dicyclohexylurea (DCU) precipitate (if using DCC).

6. Wash with dilute acid and brine, dry over anhydrous sodium sulfate.

7. Purify by column chromatography.

This approach typically yields 80-90% of the desired product with higher purity than the Fischer method. The reaction can be conducted at room temperature, minimizing potential side reactions with the oxolane ring.

Acyl Chloride Approaches

Via 3-Chloropropanoyl Chloride

Conversion of 3-chloropropanoic acid to its acid chloride creates a highly reactive intermediate that readily reacts with alcohols to form esters:

Step 1: Preparation of 3-chloropropanoyl chloride

Reagents:

- 3-Chloropropanoic acid (1.0 eq)

- Thionyl chloride (1.5-2.0 eq) or Oxalyl chloride (1.2 eq)

- Catalytic DMF (few drops)

- Dichloromethane or toluene (solvent)

Procedure:

1. Dissolve 3-chloropropanoic acid in solvent under nitrogen atmosphere.

2. Add catalytic DMF.

3. Add thionyl chloride or oxalyl chloride dropwise at 0°C.

4. Allow to warm to room temperature and stir for 2-3 hours.

5. Concentrate under reduced pressure to obtain crude 3-chloropropanoyl chloride.

Step 2: Esterification

Reagents:

- Crude 3-chloropropanoyl chloride (1.0 eq)

- Oxolan-2-ylmethanol (1.0 eq)

- Triethylamine or pyridine (1.2-1.5 eq)

- Dichloromethane (solvent)

Procedure:

1. Dissolve oxolan-2-ylmethanol and base in dichloromethane at 0°C.

2. Add 3-chloropropanoyl chloride solution dropwise.

3. Allow to warm to room temperature and stir for 2-4 hours.

4. Quench with water, extract with dichloromethane.

5. Wash with dilute HCl, saturated sodium bicarbonate, and brine.

6. Dry over anhydrous sodium sulfate and concentrate.

7. Purify by distillation or column chromatography.

This method typically yields 85-95% of this compound. The advantage of this approach is its rapid reaction time and high yield, though handling of the corrosive acid chloride requires careful technique.

Modified Schotten-Baumann Reaction

A variant of the acyl chloride method employs phase-transfer conditions to enhance reaction efficiency:

Reagents:

- 3-Chloropropanoyl chloride (1.0 eq)

- Oxolan-2-ylmethanol (1.0-1.1 eq)

- Aqueous sodium hydroxide (2.0 eq, 10% solution)

- Tetrabutylammonium hydrogen sulfate (0.1 eq)

- Dichloromethane

Procedure:

1. Dissolve oxolan-2-ylmethanol and phase-transfer catalyst in dichloromethane.

2. Add sodium hydroxide solution with vigorous stirring at 0-5°C.

3. Add 3-chloropropanoyl chloride dropwise over 30 minutes.

4. Stir vigorously for 2-3 hours at room temperature.

5. Separate the organic layer, wash with water and brine.

6. Dry over anhydrous sodium sulfate, filter, and concentrate.

7. Purify by column chromatography.

This approach typically yields 80-90% of the desired product. The biphasic system helps minimize hydrolysis of the acid chloride while neutralizing HCl generated during the reaction.

Transesterification Methods

Base-Catalyzed Transesterification

Transesterification from readily available methyl 3-chloropropanoate offers an alternative synthetic route:

Reagents:

- Methyl 3-chloropropanoate (1.0 eq)

- Oxolan-2-ylmethanol (1.5-2.0 eq)

- Sodium methoxide (0.1 eq) or potassium tert-butoxide (0.1 eq)

- Toluene or THF (solvent)

Procedure:

1. Combine methyl 3-chloropropanoate and oxolan-2-ylmethanol in the solvent.

2. Add catalytic amount of base at room temperature.

3. Heat the mixture to 60-80°C for 8-12 hours.

4. Monitor by GC or TLC for reaction completion.

5. Cool, neutralize with acetic acid, and concentrate.

6. Purify by vacuum distillation.

Yields typically range from 70-85%. The method works best when methanol is continuously removed to drive the equilibrium toward product formation. This approach is particularly useful when methyl 3-chloropropanoate is readily available.

Enzyme-Catalyzed Transesterification

Lipase-catalyzed transesterification provides a greener alternative with high selectivity:

Reagents:

- Ethyl 3-chloropropanoate (1.0 eq)

- Oxolan-2-ylmethanol (1.5 eq)

- Immobilized Candida antarctica lipase B (10% w/w)

- Organic solvent (tert-butyl methyl ether or diisopropyl ether)

Procedure:

1. Combine ethyl 3-chloropropanoate and oxolan-2-ylmethanol in the solvent.

2. Add lipase enzyme and stir gently at 40-50°C for 24-48 hours.

3. Filter to remove the enzyme.

4. Concentrate and purify by vacuum distillation.

This method yields 75-85% of this compound with excellent purity. The enzymatic approach offers mild conditions and high specificity, though reaction times are longer than chemical methods.

Addition Reactions to Unsaturated Systems

Addition of HCl to Oxolan-2-ylmethyl Acrylate

This approach first synthesizes oxolan-2-ylmethyl acrylate followed by addition of HCl:

Step 1: Preparation of oxolan-2-ylmethyl acrylate

Reagents:

- Acryloyl chloride (1.0 eq)

- Oxolan-2-ylmethanol (1.0 eq)

- Triethylamine (1.2 eq)

- Dichloromethane (solvent)

Procedure:

1. Dissolve oxolan-2-ylmethanol and triethylamine in dichloromethane at 0°C.

2. Add acryloyl chloride dropwise, maintain temperature below 5°C.

3. Stir for 2-3 hours at room temperature.

4. Wash with dilute HCl, saturated sodium bicarbonate, and brine.

5. Dry over sodium sulfate and concentrate to obtain oxolan-2-ylmethyl acrylate.

Step 2: Addition of HCl

Reagents:

- Oxolan-2-ylmethyl acrylate (1.0 eq)

- Hydrogen chloride gas or concentrated HCl

- Solvent (dichloromethane or diethyl ether)

Procedure:

1. Dissolve oxolan-2-ylmethyl acrylate in solvent at 0°C.

2. Bubble HCl gas through the solution or add conc. HCl slowly.

3. Stir for 4-6 hours at 0-5°C.

4. Neutralize with solid sodium bicarbonate, filter.

5. Concentrate and purify by distillation or chromatography.

This method typically yields 60-75% of the desired product. The addition follows Markovnikov's rule, leading to the 3-chloropropanoate rather than 2-chloropropanoate.

Modified Method Based on Patent CN101333163A

Adapting from a patent describing 3-chloropropionate synthesis, this approach uses acrylate as starting material:

Reagents:

- Oxolan-2-ylmethyl acrylate (1.0 eq)

- Acyl chloride (0.7-5.0 eq)

- Anhydrous alcohol (0.7-10.0 eq)

- Polymerization inhibitor (0.001-0.01 eq)

- Organic solvent

Procedure:

1. Dissolve oxolan-2-ylmethyl acrylate in organic solvent under water bath conditions.

2. Add anhydrous alcohol and polymerization inhibitor, stir to mix thoroughly.

3. Add acyl chloride dropwise.

4. React at 0-30°C for 3-14 hours.

5. Distill under normal or reduced pressure to obtain this compound.

According to the patent documentation for related compounds, this method can yield 65-80% of 3-chloropropionate derivatives with good purity.

Practical Large-Scale Synthesis

Optimized Direct Esterification for Industrial Scale

For large-scale production, an optimized direct esterification process offers the most economical approach:

Reagents:

- 3-Chloropropanoic acid (1.0 eq)

- Oxolan-2-ylmethanol (1.2 eq)

- p-Toluenesulfonic acid monohydrate (0.05 eq)

- Toluene (solvent)

Procedure:

1. Charge reactor with 3-chloropropanoic acid, oxolan-2-ylmethanol, and toluene.

2. Add p-toluenesulfonic acid monohydrate.

3. Heat to reflux with continuous water removal via Dean-Stark trap.

4. Monitor reaction by GC until acid content drops below 1%.

5. Cool, wash with 5% sodium bicarbonate solution, then water.

6. Dry organic phase with sodium sulfate.

7. Remove toluene under vacuum.

8. Distill product under reduced pressure (bp approximately 110-120°C at 0.5-1.0 mmHg).

This process can achieve 75-85% yields with >98% purity. The method minimizes waste generation and uses readily available, relatively inexpensive reagents, making it suitable for industrial-scale production.

Continuous Flow Synthesis

Recent advancements in flow chemistry offer advantages for producing this compound continuously:

Reactor Setup:

- Two feed pumps (acid/catalyst and alcohol solutions)

- Heated reactor coil (PTFE or stainless steel)

- Back-pressure regulator

- Collection system

Procedure:

1. Prepare Feed A: 3-Chloropropanoic acid and catalytic sulfuric acid in toluene.

2. Prepare Feed B: Oxolan-2-ylmethanol in toluene.

3. Pump solutions through mixing T-junction into heated reactor coil (100-120°C).

4. Maintain system pressure at 5-10 bar using back-pressure regulator.

5. Collect output and process through continuous phase separation.

6. Continuously wash organic phase and feed to distillation unit.

This continuous process can achieve throughput of 0.5-2 kg/hour with 70-80% yield and >98% purity. The method offers better heat management, reduced reaction times, and improved safety profiles compared to batch processes.

Analytical Methods and Purity Assessment

Chromatographic Analysis

Accurate determination of this compound purity is essential for quality control:

| Analytical Method | Conditions | Retention Time | Detection |

|---|---|---|---|

| GC-FID | DB-5 column, 50-250°C at 10°C/min | ~9.5 min | >99% |

| HPLC | C18 column, 70:30 ACN:Water | ~7.2 min | UV 210 nm |

| TLC | Hexane:EtOAc (4:1) | Rf = 0.45 | UV/I₂ stain |

Typical impurities include unreacted starting materials, 2-chloropropanoate isomer, and dimeric ester products. High-purity material (>99%) is characterized by a single major peak in GC and HPLC analysis.

Spectroscopic Characterization

Standard spectroscopic data for this compound:

| Spectroscopic Method | Key Signals/Bands |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10-4.20 (m, 2H, -OCH₂-), 3.95-4.05 (m, 1H, -OCH-), 3.75-3.85 (m, 2H, -CH₂Cl), 3.65-3.75 (m, 2H, oxolane-CH₂O-), 2.65-2.75 (t, 2H, -CH₂COO-), 1.80-2.00 (m, 4H, oxolane-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 76.8 (oxolane-CH), 68.2 (-OCH₂-), 67.1 (oxolane-CH₂O-), 39.5 (-CH₂COO-), 38.1 (-CH₂Cl), 27.8, 25.5 (oxolane-CH₂-) |

| IR (neat, cm⁻¹) | 2950-2850 (C-H stretch), 1735 (C=O stretch), 1180 (C-O stretch), 750 (C-Cl stretch) |

| Mass Spectrometry | m/z 193 [M+H]⁺, 215 [M+Na]⁺, 85 [oxolan-2-ylmethyl]⁺ |

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 3-chloropropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid or 3-aminopropanoic acid derivatives can be formed.

Hydrolysis: The primary products are 3-chloropropanoic acid and tetrahydrofurfuryl alcohol.

Scientific Research Applications

Chemical Properties and Potential Applications

Oxolan-2-ylmethyl 3-chloropropanoate has aLogP value of 1.33750 and a PSA (Potential Surface Area) of 35.53000 . The presence of a chlorine atom and ester functional groups suggests it could be an intermediate in organic synthesis . Esters can be used as solvents, flavorings, and fragrances . Chloroalkanes are used as solvents, refrigerants, and in the production of other chemical compounds .

Related Research Areas

Based on the search results, there are several areas of research where similar compounds or functional groups are utilized:

- Pharmaceuticals: Compounds with cycloalkene or heteroaryl groups are relevant in the treatment of diseases associated with spleen tyrosine kinase activity . this compound contains a cyclic ether moiety (oxolane), which could be a component in more complex pharmaceutical structures.

- Transdermal Delivery: Some search results discuss transdermal formulations for drug delivery . It is possible that this compound or related compounds could be used as solvents or penetration enhancers in such formulations.

- Polymers and Coatings: Teflon finishes, which are fluorocarbon coatings, have a range of properties including chemical inertness, water repellency, and friction resistance . While this compound is not a fluorocarbon, its ester and chloro functionalities might make it useful in modifying or creating new polymer coatings.

- Immune Response Modulation: Some compounds act as toll-like receptor 7/8 (TLR7/8) antagonists and are used in the treatment of immune disorders . It is conceivable that this compound could serve as a building block in the synthesis of such antagonists.

Limitations

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of Oxolan-2-ylmethyl 3-chloropropanoate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₃ClO₃ | 192.45 | Ester, Chloroalkane | Tetrahydrofuran-derived ester group |

| Tetrahydrofurfuryl acrylate | C₈H₁₂O₃ | 156.18 | Ester, Acrylate | Unsaturated acrylate group |

| Ethyl 3-chloropropanoate | C₅H₉ClO₂ | 136.58 | Ester, Chloroalkane | Simple ethyl ester |

| (2E)-3-Phenyl-2-propenyl 3-chloropropanoate | C₁₂H₁₃ClO₂ | 224.68 | Ester, Chloroalkane, Phenyl | Conjugated phenyl-propenyl group |

Key Observations:

- This compound vs. Tetrahydrofurfuryl acrylate: Both share the oxolan-2-ylmethyl group, but the latter contains an acrylate (α,β-unsaturated ester) group, enhancing reactivity toward polymerization or Michael addition reactions .

- This compound vs. Ethyl 3-chloropropanoate: The ethyl ester’s simpler structure results in lower molecular weight (136.58 vs. 192.45 g/mol) and likely higher volatility .

- This compound vs. (2E)-3-Phenyl-2-propenyl ester: The phenyl-propenyl group in the latter increases hydrophobicity, reducing water solubility compared to the tetrahydrofuran moiety .

Reactivity and Metabolic Pathways

- This compound: The chlorine atom on the propanoate chain may act as a leaving group in nucleophilic substitution reactions. The tetrahydrofuran group could influence steric hindrance and solubility.

- Tetrahydrofurfuryl acrylate : The acrylate group undergoes rapid polymerization or addition reactions, making it suitable for coatings and adhesives. Both compounds share a common metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4), suggesting similar metabolic degradation pathways .

- Ethyl 3-chloropropanoate: The absence of bulky substituents facilitates hydrolysis to 3-chloropropanoic acid and ethanol under acidic or basic conditions .

Physicochemical Properties and Toxicity

- Handling Precautions: Chlorinated compounds like 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) require stringent safety measures, including immediate skin washing and eye rinsing, which may extend to this compound due to its chlorine content .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Oxolan-2-ylmethyl 3-chloropropanoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via esterification of 3-chloropropanoic acid with oxolan-2-ylmethanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Reaction optimization should focus on temperature control (40–60°C) to minimize side reactions such as hydrolysis of the chloropropanoyl group. Purification via fractional distillation or column chromatography is critical due to the compound’s moderate polarity .

- Data Considerations : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via GC-MS or NMR. Reference CRC Handbook data (e.g., boiling point, density) to validate physical properties .

Q. How can the structural identity of this compound be rigorously confirmed?

- Analytical Workflow :

NMR : Compare ¹H/¹³C NMR shifts with analogous esters (e.g., propyl 3-chloropropanoate: δH 1.2–1.4 ppm for CH₃, δC 170–175 ppm for carbonyl) .

Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and chlorine isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

X-ray Crystallography : For crystalline derivatives, use SHELX programs for structure refinement, leveraging high-resolution data to resolve potential ambiguities in stereochemistry .

Q. What are the key challenges in maintaining stability during storage, and how can degradation be mitigated?

- Stability Protocols : Store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of the ester and 3-chloro groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Add stabilizers like BHT (0.01–0.1%) if radical-mediated degradation is observed .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound derivatives?

- Contradiction Analysis :

- Hypothesis Testing : Verify if splitting arises from conformational dynamics (e.g., restricted rotation of the oxolane ring) using variable-temperature NMR.

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data.

- Alternative Techniques : Use 2D NMR (COSY, NOESY) to confirm through-space interactions and assign stereochemistry .

Q. What experimental design principles ensure reproducibility in catalytic studies involving this compound?

- Best Practices :

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) for ester activation, tracking conversion via in situ IR spectroscopy.

Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether) to normalize yield calculations.

Data Reporting : Adhere to Beilstein Journal guidelines: report full experimental details (solvent purity, catalyst loading) in supplementary materials to enable replication .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound in biological studies?

- SAR Framework :

Derivative Synthesis : Modify the oxolane ring (e.g., substituents at C2/C5) and chloropropanoyl chain (e.g., alkyl chain length, halogen substitution).

Biological Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive/negative controls.

Data Integration : Apply QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. What strategies address inconsistencies in crystallographic data for salts or co-crystals of this compound?

- Crystallography Workflow :

Data Collection : Use synchrotron radiation for high-resolution datasets (d_min < 0.8 Å) to resolve disorder in the oxolane ring.

Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12%.

Cross-Validation : Compare with PXRD patterns to confirm phase purity .

Methodological Guidelines

- Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves for THF) and stoichiometry (mole ratios ±1%).

- Data Transparency : Archive raw spectral files (e.g., JCAMP-DX for NMR) in public repositories like Zenodo .

- Ethical Reporting : Disclose failed experiments (e.g., hydrolysis under basic conditions) to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.